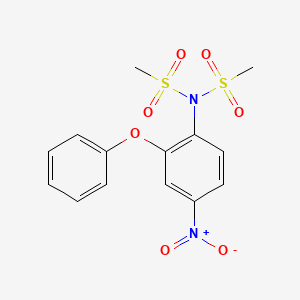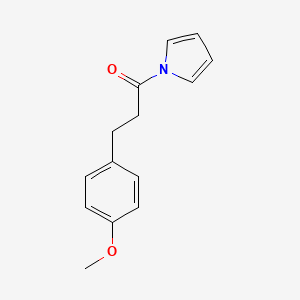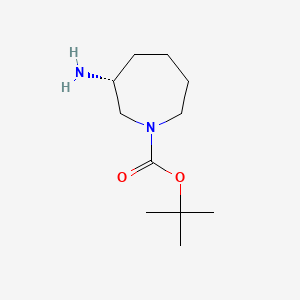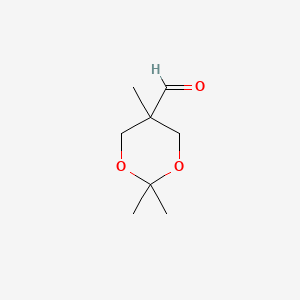
(2alpha)-Methyl megestrol acetate
Descripción general
Descripción
(2alpha)-Methyl megestrol acetate is a synthetic derivative of the naturally occurring steroid hormone, progesterone. It is commonly used in medical treatments for conditions such as endometriosis, menstrual disorders, contraception, and hormone replacement therapy in post-menopausal women. Additionally, it is used as an antineoplastic agent to treat advanced breast cancer and as an appetite enhancer in patients with AIDS .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha)-Methyl megestrol acetate involves several steps, starting from progesterone. The key steps include methylation and acetylation reactions. The reaction conditions typically involve the use of strong bases and acids to facilitate the methylation and acetylation processes. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2alpha)-Methyl megestrol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(2alpha)-Methyl megestrol acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in clinical trials for treating various conditions, such as cancer, cachexia, and hormonal disorders.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of (2alpha)-Methyl megestrol acetate involves its interaction with progesterone receptors in the body. It stimulates appetite by both direct and indirect pathways and antagonizes the metabolic effects of catabolic cytokines. The compound also influences the hypothalamic-pituitary-adrenal (HPA) axis, leading to changes in hormone levels and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Megestrol acetate: A closely related compound with similar uses and effects.
Medroxyprogesterone acetate: Another synthetic progestin used in hormone therapy and contraception.
Norethindrone acetate: A synthetic progestin used in oral contraceptives and hormone replacement therapy
Uniqueness
(2alpha)-Methyl megestrol acetate is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to stimulate appetite and treat cachexia makes it particularly valuable in clinical settings .
Propiedades
IUPAC Name |
[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19+,20+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMUMBCTNJGBGC-YXWFNBJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238244 | |
| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907193-65-1 | |
| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907193651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2.ALPHA.,6-DIMETHYL-3,20-DIOXOPREGNA-4,6-DIEN-17-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911S0BD9BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)

